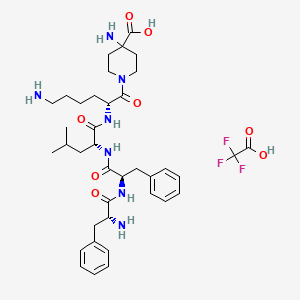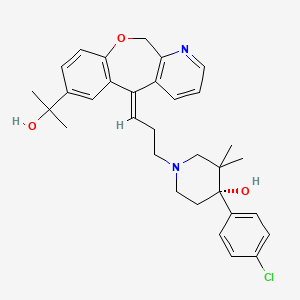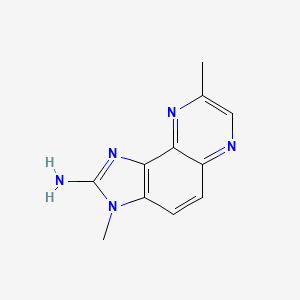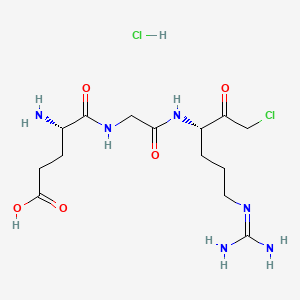
Difelikefalin (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difelikefalin (trifluoroacetate salt) is a synthetic peptide and a highly selective agonist of the kappa-opioid receptor. It is primarily used for the treatment of moderate-to-severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . This compound is marketed under the brand name Korsuva and has been approved for medical use in the United States and Europe .
Preparation Methods
The synthesis of difelikefalin involves multiple steps, including the formation of peptide bonds between specific amino acids. The synthetic route typically includes the following steps:
Peptide Bond Formation: The amino acids are sequentially coupled using standard peptide synthesis techniques.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Trifluoroacetate Salt Formation: The purified peptide is converted into its trifluoroacetate salt form by treatment with trifluoroacetic acid.
Industrial production methods for difelikefalin involve large-scale peptide synthesis using automated synthesizers and stringent purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Difelikefalin undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions include oxidized and reduced forms of difelikefalin .
Scientific Research Applications
Difelikefalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating kappa-opioid receptors and its effects on cellular signaling pathways.
Medicine: Primarily used for the treatment of pruritus in patients with chronic kidney disease undergoing hemodialysis.
Industry: Utilized in the development of new therapeutic agents targeting kappa-opioid receptors.
Mechanism of Action
Difelikefalin exerts its effects by selectively activating kappa-opioid receptors (KORs) located on peripheral nerve terminals and certain immune cells. Activation of KORs on peripheral nerve terminals inhibits ion channels responsible for afferent nerve activity, reducing the transmission of pain signals. Additionally, activation of KORs on immune cells reduces the release of proinflammatory mediators, thereby alleviating pruritus .
Comparison with Similar Compounds
Difelikefalin is unique among kappa-opioid receptor agonists due to its high selectivity and peripheral restriction, which minimizes central nervous system side effects. Similar compounds include:
Nalfurafine: Another kappa-opioid receptor agonist used for the treatment of pruritus.
U-50488: A synthetic kappa-opioid receptor agonist used in research settings.
Salvinorin A: A naturally occurring kappa-opioid receptor agonist derived from the plant Salvia divinorum.
Compared to these compounds, difelikefalin has a more favorable safety profile and is specifically approved for use in patients with chronic kidney disease .
Properties
Molecular Formula |
C38H54F3N7O8 |
|---|---|
Molecular Weight |
793.9 g/mol |
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H53N7O6.C2HF3O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;3-2(4,5)1(6)7/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);(H,6,7)/t27-,28-,29-,30-;/m1./s1 |
InChI Key |
DNTIYNDNHLWSLZ-KGURMGBCSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt](/img/structure/B10823072.png)
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823073.png)






![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)

![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)



